

An In-depth Technical Guide to the Physical Properties of Tribenzyl Citrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tribenzyl citrate*

Cat. No.: *B1659042*

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the core physical properties of **Tribenzyl Citrate**, specifically its melting and boiling points. Due to the limited availability of experimental data in publicly accessible databases for **Tribenzyl Citrate**, this document outlines the established methodologies for determining these properties and provides a framework for their experimental investigation. While specific values for **Tribenzyl Citrate** are not available, the procedural information herein is essential for any laboratory seeking to characterize this compound.

Introduction to Tribenzyl Citrate

Tribenzyl Citrate is the tribenzyl ester of citric acid. As a member of the citrate ester family, it is structurally related to other well-characterized plasticizers and formulation excipients used in the pharmaceutical and polymer industries. A precise understanding of its physical properties, such as melting and boiling points, is fundamental for its application in drug delivery systems, polymer science, and as a potential biocompatible solvent.

Chemical Identity:

- IUPAC Name: Tribenzyl 2-hydroxypropane-1,2,3-tricarboxylate
- Molecular Formula: $C_{27}H_{26}O_7$

- Molecular Weight: 462.5 g/mol

Physical Properties: Melting and Boiling Points

A comprehensive search of scientific literature and chemical databases did not yield experimentally determined values for the melting and boiling points of **Tribenzyl Citrate**. The following sections, therefore, detail the standard experimental protocols for the determination of these critical parameters.

Data Summary

The following table is provided as a template for the recording of experimentally determined values.

Physical Property	Value (°C)	Pressure (for Boiling Point)	Method
Melting Point	Data not available	N/A	Capillary Method
Boiling Point	Data not available	Specify pressure	Vacuum Distillation

Experimental Protocols

The following are detailed methodologies for the determination of the melting and boiling points of a solid organic compound, which are applicable to **Tribenzyl Citrate**.

Determination of Melting Point: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device)
- Capillary tubes (sealed at one end)
- Mortar and pestle

- Spatula

Procedure:

- Sample Preparation: Ensure the **Tribenzylic Citrate** sample is pure and completely dry. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
- Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Approximate Melting Point Determination: Heat the sample rapidly to get a rough estimate of the melting point.
- Accurate Melting Point Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

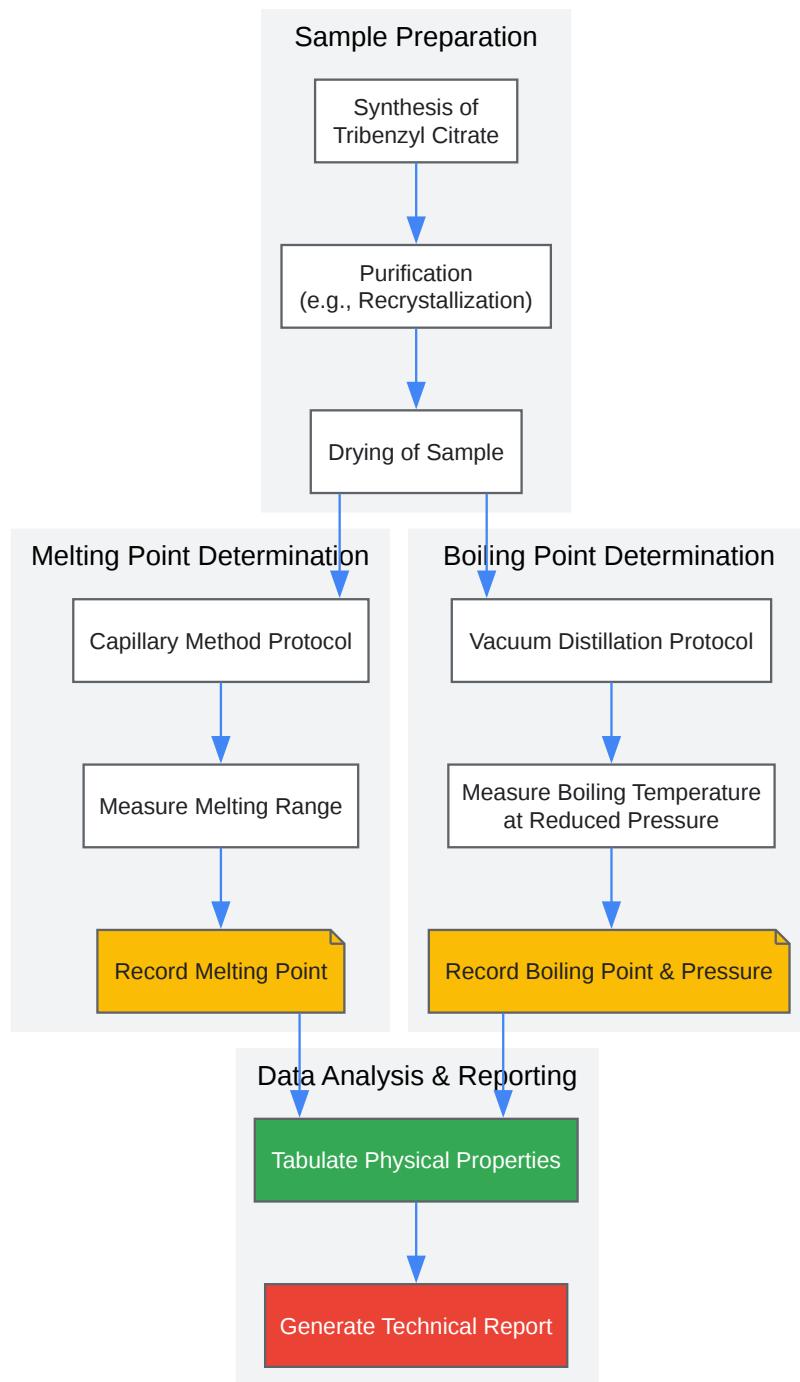
Determination of Boiling Point: Vacuum Distillation

For compounds with high boiling points, determination at atmospheric pressure can lead to decomposition. Vacuum distillation allows for the determination of the boiling point at a reduced pressure, which can then be extrapolated to atmospheric pressure if needed.

Apparatus:

- Round-bottom flask
- Claisen adapter
- Condenser

- Receiving flask
- Thermometer and adapter
- Vacuum source (e.g., vacuum pump or water aspirator)
- Manometer
- Heating mantle
- Stir bar


Procedure:

- Apparatus Assembly: Assemble the vacuum distillation apparatus, ensuring all ground glass joints are properly sealed and greased. Place a stir bar in the round-bottom flask containing the **Tribenzyl Citrate** sample.
- System Evacuation: Connect the apparatus to the vacuum source and the manometer. Slowly evacuate the system to the desired pressure.
- Heating and Distillation: Begin stirring and gently heat the sample. Observe the temperature as the liquid begins to boil and the vapor condenses.
- Data Recording: Record the temperature at which the liquid is distilling at a steady rate. This temperature is the boiling point at the recorded pressure from the manometer. It is crucial that the thermometer bulb is positioned correctly, just below the side arm of the distillation head, to ensure an accurate reading of the vapor temperature.

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of a compound like **Tribenzyl Citrate**.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Workflow for the determination of physical properties.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Tribenzyl Citrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1659042#physical-properties-of-tribenzyl-citrate-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com